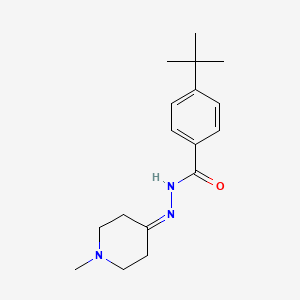![molecular formula C19H15N3O4 B5813187 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methoxyphenyl)pyridine](/img/structure/B5813187.png)
3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methoxyphenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound "3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methoxyphenyl)pyridine" is a multifaceted molecule with potential applications in various fields such as materials science, organic electronics, and pharmaceuticals. The compound's structure, featuring a pyridine core substituted with methoxy and furyl groups, suggests a complex synthesis pathway and interesting chemical and physical properties.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, including ring closure and functional group transformations. For similar compounds, the synthesis process might involve initial ring formation followed by subsequent functionalization. Halim and Ibrahim (2022) describe a process that could be analogous to the synthesis of our target compound, highlighting ring opening and closure reactions as critical steps (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of organic compounds can be elucidated using techniques like X-ray crystallography and NMR spectroscopy. Ganapathy et al. (2015) provided structural analysis through X-ray diffraction, a method applicable for determining the crystal structure of complex molecules (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and molecular structure. Studies on similar molecules reveal insights into potential nucleophilic and electrophilic sites within the compound, guiding synthetic routes and modifications. For instance, the reactivity and stability of similar compounds have been studied using DFT calculations, providing a basis for understanding the chemical behavior of our target molecule (Gumus et al., 2018).
Physical Properties Analysis
The physical properties of organic compounds, such as melting point, solubility, and crystallinity, are crucial for their application in real-world scenarios. Al-Refai et al. (2016) discuss the characterization of a related compound, highlighting methods for determining these properties (Al‐Refai, Ibrahim, Geyer, Marsch, & Ali, 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are pivotal for the application of organic compounds in chemical synthesis and materials science. Bonacorso et al. (2014) detail the synthesis and properties of similar compounds, which might share reactive functionalities with our target molecule (Bonacorso et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-(furan-2-yl)-3-[2-methoxy-6-(4-methoxyphenyl)pyridin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-23-13-7-5-12(6-8-13)15-10-9-14(18(20-15)24-2)17-21-19(26-22-17)16-4-3-11-25-16/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRRGMGMIIYDOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(phenylthio)acetyl]piperidine](/img/structure/B5813106.png)

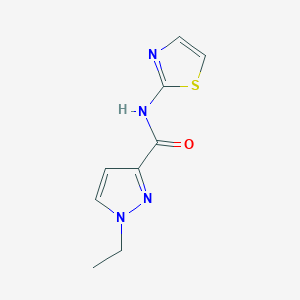
![4-fluoro-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5813123.png)
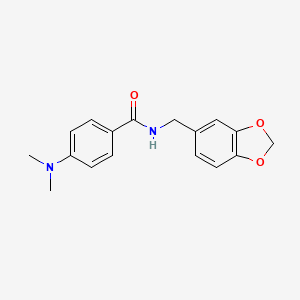
![1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-4-piperidinecarboxamide](/img/structure/B5813143.png)
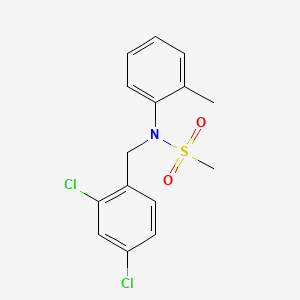
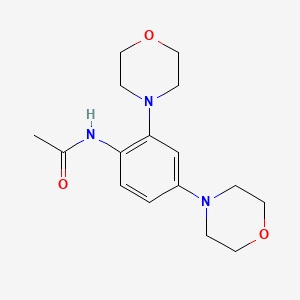
![N,N'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-3,1-phenylene)]diacetamide](/img/structure/B5813166.png)

![N-(2-fluorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5813192.png)
![5-methyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5813196.png)
![N-cyclohexyl-2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5813200.png)
